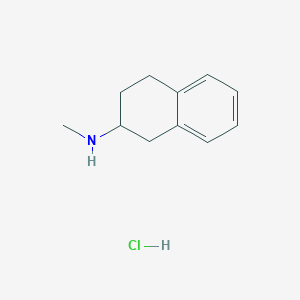

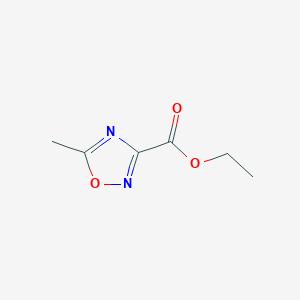

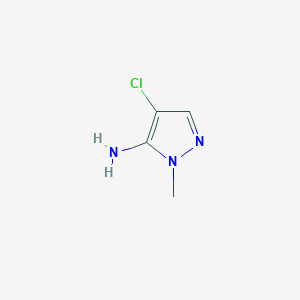

4-Chloro-1-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-1-methyl-1H-pyrazol-5-amine” is a chemical compound that is commonly used in organic synthesis . It is a dark red solid at room temperature and has a certain solubility in chloroform and dichloromethane. It also dissolves in alcohol and highly polar dimethyl sulfoxide . This compound can be used as an intermediate in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of “4-Chloro-1-methyl-1H-pyrazol-5-amine” involves several steps. One of the methods involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions . Another method involves the reaction of Appel salt with 1H-pyrazol-5-amines .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazol-5-amine” has been studied using spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts. The supramolecular assembly is controlled by dispersion forces .

Chemical Reactions Analysis

The chemical reactions of “4-Chloro-1-methyl-1H-pyrazol-5-amine” have been studied. When the pyrazoles are N-1 methylated, the product ratio can be modified by adjusting the pH of the reaction medium: acidic conditions favor the formation of dithiazolylidenes, while basic conditions favor the formation of pyrazolo[3,4-c]isothiazoles .

Physical And Chemical Properties Analysis

“4-Chloro-1-methyl-1H-pyrazol-5-amine” is a solid at room temperature. It is off-white in color . The exact physical and chemical properties such as melting point, boiling point, and solubility in various solvents are not available in the retrieved papers.

Applications De Recherche Scientifique

Synthesis Processes

- Nucleophilic Substitution Reactions : 4-Chloro-1-methyl-1H-pyrazol-5-amine is used in nucleophilic substitution reactions to create 5-alkyl amino and thioether pyrazoles under mild conditions, yielding high yields of these pyrazoles (Sakya & Rast, 2003).

- Reactions with Appel Salt : It undergoes a reaction with Appel salt, leading to products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles. The product ratio can be modified by adjusting the reaction medium's pH (Koyioni et al., 2014).

Structural and Analytical Studies

- X-Ray Crystallography : This compound is used in structural analysis where single-crystal X-ray crystallography helps to understand the molecular structure and resolve structural assignments (Titi et al., 2020).

- Chemoselective Amination : It is involved in the chemoselective amination of 4-chloroquinazolines, demonstrating the compound's role in selective chemical reactions (Shen et al., 2010).

Chemical Synthesis and Reactions

- Synthesis of Pyrazolo Pyrimidines : It is used in synthesizing pyrazolo pyrimidines, indicating its role in creating compounds with potential biological activities (Xu Li-feng, 2011).

- Vilsmeier-Haack Reaction : Involved in the Vilsmeier-Haack reaction to form furo[2,3-c:5,4-c']dipyrazole derivatives, showcasing its utility in complex chemical processes (Awad, 1992).

Derivative Synthesis and Properties

- Synthesis of Schiff Bases : The compound is used in the synthesis of Schiff base derivatives, aiding in understanding tautomerism in various compounds (Amarasekara et al., 2009).

- Creation of Pyrazole Acyl Thiourea Derivatives : Demonstrates its use in synthesizing novel pyrazole acyl thiourea derivatives with potential biological activities (Wu et al., 2012).

Propriétés

IUPAC Name |

4-chloro-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQPYSOTIJRDQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549345 |

Source

|

| Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrazol-5-amine | |

CAS RN |

105675-84-1 |

Source

|

| Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)